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molecular formula C9H9ClN2O2 B8510857 Dihydro-8-chloro-2H-1,4-benzoxazine-2-carboxamide

Dihydro-8-chloro-2H-1,4-benzoxazine-2-carboxamide

Cat. No. B8510857
M. Wt: 212.63 g/mol
InChI Key: ZJTGDRMWSQORNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08669250B2

Procedure details

This compound is obtained using the same experimental conditions as those used for the synthesis of intermediate 4b but replacing 3,4-dihydro-8-fluoro-2H-1,4-benzoxazine-2-ethyl carboxylate (5b) with 3,4-dihydro-8-chloro-2H-1,4-benzoxazine-2-ethyl carboxylate (5d), [73268-47-0]. The title compound of formula (4d) is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,4-dihydro-8-chloro-2H-1,4-benzoxazine 2-ethyl carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[C:11]2[O:10][CH:9]([C:12]([NH2:14])=[O:13])[CH2:8][NH:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.[Cl:15]C1C2OCCNC=2C=CC=1.CCC([O-])=O>>[Cl:15][C:2]1[C:11]2[O:10][CH:9]([C:12]([NH2:14])=[O:13])[CH2:8][NH:7][C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=CC=2NCC(OC21)C(=O)N
Step Two
Name
3,4-dihydro-8-chloro-2H-1,4-benzoxazine 2-ethyl carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=CC=2NCCOC21.CCC(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound is obtained

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=CC=2NCC(OC21)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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